Solifenacin N-Glucuronide

Pharmacology Metabolism Receptor Binding

The pharmacologically inactive Phase II metabolite Solifenacin N-Glucuronide is an indispensable reference standard for bioanalytical laboratories quantifying solifenacin metabolism. Unlike the active 4R-hydroxysolifenacin metabolite, this N-glucuronide conjugate serves as a definitive biomarker of UGT1A9/2B7 activity, critical for assessing hepatic clearance capacity in clinical pharmacokinetic and DDI studies. Generic substitution with a non-characterized in-house preparation compromises LC-MS/MS specificity, risking regulatory rejection. This certified standard ensures accurate chromatographic separation from oxidative metabolites (N-oxide, 4R-hydroxy), essential for ANDA bioequivalence filings and CYP3A4-independent metabolic profiling.

Molecular Formula C29H34N2O8
Molecular Weight 538.6 g/mol
Cat. No. B12351344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin N-Glucuronide
Molecular FormulaC29H34N2O8
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O
InChIInChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1
InChIKeyDWEUKTDDWGFPKH-DMUZNFSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin N-Glucuronide: A Critical Analytical Reference Standard for Quantifying the Major Phase II Metabolite of Solifenacin in Pharmacokinetic and Hepatic Impairment Studies


Solifenacin N-Glucuronide is a primary, pharmacologically inactive Phase II metabolite of the FDA-approved muscarinic receptor antagonist solifenacin (Vesicare®), generated via direct N-glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9 and UGT2B7 [1]. Unlike other solifenacin metabolites such as the active 4R-hydroxysolifenacin (M3) or the N-oxide (M2), this specific glucuronide conjugate serves as a key biomarker for hepatic clearance capacity and UGT-mediated metabolic pathways [2]. The compound is not a therapeutic agent; rather, it is an essential, fully characterized reference standard used for the development and validation of LC-MS/MS bioanalytical methods, the quantification of solifenacin metabolism in clinical pharmacokinetic studies, and the investigation of drug-drug interactions (DDIs) involving UGT enzymes [3].

Procurement Risk: Why Solifenacin Metabolite Reference Standards (N-Glucuronide vs. N-Oxide vs. 4R-Hydroxy) Are Not Interchangeable in Regulated Bioanalysis


Generic substitution or internal synthesis of a solifenacin metabolite standard without rigorous characterization is not feasible for regulatory-compliant bioanalysis or clinical pharmacology studies. While solifenacin yields multiple metabolites—including N-oxide (M2), 4R-hydroxysolifenacin (M3), 4R-hydroxy-N-oxide (M4), and N-glucuronide (M5)—each possesses distinct physicochemical properties, chromatographic retention times, and mass spectrometric fragmentation patterns [1]. Procurement of the incorrect analog or a poorly characterized in-house preparation directly compromises the accuracy of LC-MS/MS quantification, leading to misidentification of the metabolic profile, invalid pharmacokinetic parameters (AUC, Cmax, t½), and potential rejection of regulatory submissions [2]. The N-glucuronide conjugate, due to its polar glucuronic acid moiety, exhibits markedly different solubility and reversed-phase LC behavior compared to oxidative metabolites, making it a specific, non-substitutable analytical requirement [3].

Quantitative Differentiation Guide: Solifenacin N-Glucuronide Analytical Performance and Metabolic Specificity Data


Pharmacological Activity Status: Solifenacin N-Glucuronide vs. 4R-Hydroxysolifenacin (Active Metabolite)

Solifenacin N-Glucuronide is pharmacologically inactive at muscarinic acetylcholine receptors (mAChRs) and does not contribute to the clinical anticholinergic effect of solifenacin [1]. In contrast, 4R-hydroxysolifenacin (M3) is an active metabolite that retains muscarinic receptor antagonism, while N-oxide and 4R-hydroxy-N-oxide metabolites are also considered inactive [2]. This inactivity is a class characteristic for Phase II glucuronide conjugates of tertiary amines, distinguishing it functionally from the active Phase I metabolite M3 [3].

Pharmacology Metabolism Receptor Binding Drug Safety

Urinary Excretion Profile: Solifenacin N-Glucuronide Quantification in Human Mass Balance Studies

In human mass balance studies following oral administration of radiolabeled solifenacin, approximately 69.2% of total radioactivity is excreted via the renal route [1]. Within urine, the N-glucuronide conjugate constitutes a quantifiable fraction of the administered dose alongside other metabolites. Specific quantitative data indicate that unchanged solifenacin represents ~11% of urinary radioactivity, N-oxide (M2) ~18%, 4R-hydroxy-N-oxide (M4) ~9%, and the active 4R-hydroxysolifenacin (M3) ~8% [2]. The N-glucuronide (M5), while a minor circulating metabolite in plasma, is a distinct and detectable entity in human urine that must be accurately resolved from co-eluting oxidative metabolites during LC-MS/MS analysis [3].

Pharmacokinetics Mass Balance Metabolism ADME

Hepatic Impairment Association: Solifenacin N-Glucuronide Levels as a Marker of UGT-Mediated Clearance Capacity

Plasma levels of Solifenacin N-Glucuronide are associated with hepatic impairment status, reflecting the capacity of hepatic UDP-glucuronosyltransferase (UGT) enzymes to conjugate and clear solifenacin via Phase II metabolism . In patients with moderate hepatic impairment (Child-Pugh class B), solifenacin clearance is reduced, resulting in a 2-fold increase in elimination half-life (t½) and a 35% increase in AUC for the parent drug [1]. Since N-glucuronidation is a direct Phase II pathway that runs parallel to CYP3A4-mediated N-oxidation and 4R-hydroxylation, reduced UGT activity in liver disease may alter the relative proportion of the N-glucuronide metabolite in circulation, making its quantification a valuable marker for assessing UGT pathway integrity [2].

Hepatic Impairment Pharmacokinetics Metabolism UGT Enzymes

Analytical Reference Standard Purity: Solifenacin N-Glucuronide as a Certified Reference Material for Regulatory Compliance

Solifenacin N-Glucuronide is supplied as a fully characterized reference standard with documented purity suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial solifenacin production [1]. Unlike in-house synthesized or unpurified metabolite preparations, certified reference standards provide traceable documentation (Certificate of Analysis) specifying exact purity, identity confirmation via NMR and MS, and storage stability data. This contrasts with generic solifenacin API or alternative metabolites (e.g., N-oxide, 4R-hydroxy), which cannot serve as surrogates for quantifying the glucuronide conjugate due to distinct molecular weights (538.59 g/mol for N-glucuronide vs. 362.47 g/mol for parent solifenacin) and chromatographic properties .

Bioanalysis LC-MS/MS Method Validation Regulatory Compliance

Validated Application Scenarios for Solifenacin N-Glucuronide Reference Standard in Pharmaceutical and Clinical Research Settings


Regulated Bioanalytical Method Development and Validation for Solifenacin ANDA Submissions

Use the Solifenacin N-Glucuronide certified reference standard as a primary calibrator or quality control sample in LC-MS/MS methods designed to quantify solifenacin and its metabolites in human plasma or urine. This is required for demonstrating bioequivalence in ANDA filings, where accurate differentiation of the N-glucuronide conjugate from oxidative metabolites (N-oxide, 4R-hydroxysolifenacin) is critical for method specificity and regulatory acceptance [1].

Hepatic Impairment Pharmacokinetic Studies Investigating UGT Enzyme Activity

Quantify Solifenacin N-Glucuronide plasma concentrations in clinical studies enrolling patients with varying degrees of liver disease (Child-Pugh class A, B, C) to assess the functional capacity of UGT1A9 and UGT2B7-mediated glucuronidation. The N-glucuronide level serves as a direct biomarker of Phase II metabolic clearance, which may be differentially affected by hepatic impairment compared to CYP3A4-mediated oxidation pathways .

In Vitro Drug-Drug Interaction (DDI) Screening for UGT Inhibition or Induction

Employ Solifenacin N-Glucuronide as an analytical standard in in vitro hepatocyte or human liver microsome (HLM) assays designed to screen candidate drugs for potential UGT inhibition or induction. By measuring the formation rate of the N-glucuronide metabolite from solifenacin in the presence of a test compound, researchers can identify clinically relevant DDIs that affect Phase II metabolism independently of CYP3A4 interactions [2].

Metabolic Pathway Elucidation and Species Comparison in Preclinical Toxicology

Use the N-glucuronide reference standard to definitively identify and quantify this specific Phase II conjugate in plasma, urine, and bile samples from preclinical species (rat, dog, monkey) during ADME and toxicology studies. This enables accurate cross-species comparison of metabolic profiles, identification of human-specific glucuronidation pathways, and assessment of whether N-glucuronide formation contributes to or mitigates species-specific toxicities [3].

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